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Compound of Interest

Compound Name: 2,5-Diethylaniline

Cat. No.: B12005176

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used for the
structural validation of 2,5-diethylaniline. By comparing experimental data from analogous
compounds and theoretical predictions, this document serves as a practical reference for the
characterization of this and similar substituted aniline compounds.

Spectroscopic Data Summary

The structural confirmation of 2,5-diethylaniline, a primary arylamine with the molecular
formula C10H15N, relies on the synergistic application of several spectroscopic techniques.[1]
While direct experimental spectra for this specific compound are not readily available in public
databases, a robust structural assignment can be achieved through a comparative analysis
with structurally related molecules and established spectroscopic principles.

The expected molecular weight of 2,5-diethylaniline is 149.23 g/mol , with a monoisotopic
mass of 149.120449483 Da.[1] This information is fundamental for mass spectrometry analysis.

Table 1: Predicted *H NMR Chemical Shifts for 2,5-
Diethylaniline in CDCls
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)
-NH:z ~3.5 Singlet (broad) 2H
Ar-H (H6) ~6.9 Doublet 1H
Ar-H (H4) ~6.6 Doublet of Doublets 1H
Ar-H (H3) ~6.5 Doublet 1H
-CHz- (C2) ~2.6 Quartet 2H
-CH:z- (C5) ~2.5 Quartet 2H
-CHs (C2) ~1.2 Triplet 3H
-CHs (C5) ~1.2 Triplet 3H

Table 2: Predicted **C NMR Chemical Shifts for 2,5-
Diethylaniline in CDCIs

Carbon Atom Chemical Shift (6, ppm)
C1 (-NH2) ~144
C2 (-CH2CHs) ~136
C5 (-CH2CHs) ~129
C6 ~128
C4 ~116
C3 ~114
-CH2- (C2) ~25
-CH2- (C5) ~23
-CHs (C2) ~14
-CHs (C5) ~13
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Table 3: Characteristic IR Absorption Frequencies for

2,5-Diethylaniline

Functional Group Wavenumber (cm~?) Intensity

N-H Stretch (asymmetric) 3400-3500 Medium

N-H Stretch (symmetric) 3300-3400 Medium

C-H Stretch (aromatic) 3000-3100 Medium

C-H Stretch (aliphatic) 2850-2970 Strong

N-H Bend 1590-1650 Medium

C=C Stretch (aromatic) 1450-1600 Medium

C-N Stretch 1250-1340 Medium-Strong

Table 4: Expected Mass Spectrometry Fragmentation for

2,5-Diethylaniline
m/z

lon
149 [M]* (Molecular lon)
134 [M-CHs]*
120 [M-C2Hs]*

Comparative Spectroscopic Data

The predicted data for 2,5-diethylaniline can be benchmarked against the experimental data
of structurally similar compounds.

'H and **C NMR of Analogous Compounds

» 2,5-Dimethylaniline: This compound offers a close structural analogy, with methyl groups in
place of ethyl groups. The aromatic proton signals are expected in a similar region to those
of 2,5-diethylaniline.[2][3]
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» 2,6-Diethylaniline: While the substitution pattern differs, the signals for the ethyl groups
provide a good comparison for the expected chemical shifts and multiplicities.[4]

e N,N-Diethylaniline: This isomer is useful for comparing the signals of the ethyl groups,
although the substitution on the nitrogen atom significantly alters the electronic environment
of the aromatic ring.[5][6][7]

IR and MS of Analogous Compounds

e N,N-Diethylaniline: The IR spectrum of this compound shows characteristic C-H and C-N
stretching frequencies that can be compared with the expected spectrum of 2,5-
diethylaniline.[8][9]

¢ 2,5-Diethoxyaniline: The mass spectrum of this compound provides insight into the
fragmentation patterns of a di-substituted aniline derivative.[10]

» 2,6-Diethylaniline: The mass spectral data for this isomer can be compared to predict the
fragmentation of the target molecule.[11]

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate
structural elucidation.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-
32 scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay may be necessary.
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o Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate
the chemical shifts using the residual solvent peak as an internal standard (CDCls: dH = 7.26
ppm, 6C = 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or
NaCl plates.

o Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of
4000-400 cm~1. A background spectrum of the clean plates should be recorded and
subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source, such as electron ionization (El) or electrospray ionization (ESI).

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Workflow for Structural Validation

The logical flow for the structural validation of 2,5-diethylaniline is depicted below.
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Caption: Workflow for the spectroscopic validation of 2,5-Diethylaniline.

This comprehensive approach, combining predictive analysis with comparative data from

related compounds and standardized experimental protocols, provides a robust framework for

the unequivocal structural validation of 2,5-diethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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